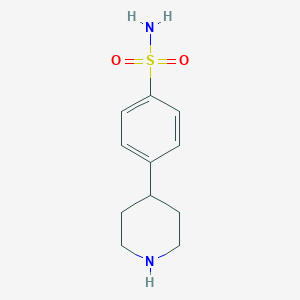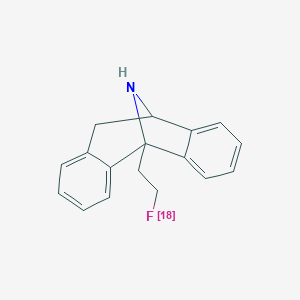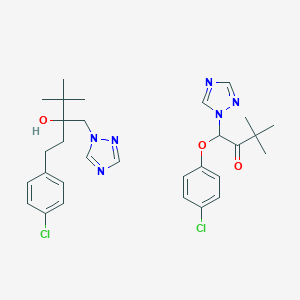
Folicur Top
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folicur Top is a fungicide used in agriculture to protect crops from fungal diseases. It is a broad-spectrum fungicide that is highly effective against many different types of fungi. Folicur Top is widely used to protect crops such as wheat, barley, and grapes from fungal infections.
Mecanismo De Acción
Folicur Top works by inhibiting the enzyme sterol 14α-demethylase, which is essential for the synthesis of ergosterol in fungal cells. Ergosterol is an important component of the fungal cell membrane, and its synthesis is essential for the survival of fungal cells. By inhibiting the synthesis of ergosterol, Folicur Top disrupts the fungal cell membrane, leading to the death of the fungus.
Biochemical and Physiological Effects
Folicur Top has several biochemical and physiological effects on fungal cells. It inhibits the synthesis of ergosterol, which disrupts the fungal cell membrane. This leads to the leakage of cellular contents, loss of membrane integrity, and ultimately, cell death. Folicur Top also inhibits the growth and reproduction of fungal cells, leading to a reduction in fungal biomass.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Folicur Top has several advantages as a fungicide for use in lab experiments. It is highly effective against a wide range of fungal diseases, making it a useful tool for studying the effects of fungal infections on crops. Folicur Top is also relatively easy to apply and has a low risk of phytotoxicity. However, Folicur Top has some limitations for use in lab experiments. It can be expensive, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for research on Folicur Top. One area of research is the development of new formulations of Folicur Top that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the mechanisms of resistance to Folicur Top in fungal populations. Understanding the mechanisms of resistance can help to develop new strategies for controlling fungal diseases. Finally, there is a need for research on the long-term effects of Folicur Top on soil health and the environment.
Métodos De Síntesis
Folicur Top is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-4-trifluoromethylpyrimidine with ethyl 2-(2-methoxy-1-methyl-2-oxoethyl)-4-methyl-1,3-dioxolane-2-acetate. This reaction produces 2-(2-methoxy-1-methyl-2-oxoethyl)-4-methyl-1,3-dioxolane-2-acetic acid 2-chloro-4-trifluoromethylpyrimidine ester. The second step involves the reaction of this compound with triethylamine to produce Folicur Top.
Aplicaciones Científicas De Investigación
Folicur Top has been extensively studied for its efficacy in controlling fungal diseases in crops. Numerous scientific studies have been conducted to evaluate its effectiveness in protecting crops from fungal infections. These studies have shown that Folicur Top is highly effective in controlling a wide range of fungal diseases in crops.
Propiedades
Número CAS |
124027-08-3 |
|---|---|
Nombre del producto |
Folicur Top |
Fórmula molecular |
C30H38Cl2N6O3 |
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H16ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,13H,1-3H3 |
Clave InChI |
PJGMGVOZCWJQMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Sinónimos |
2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl) -, mixt. with alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl )-1H-1,2,4-triazole-1-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




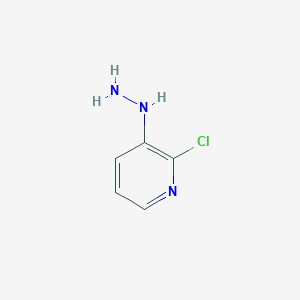
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


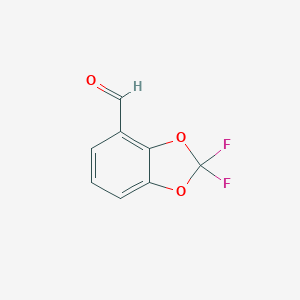
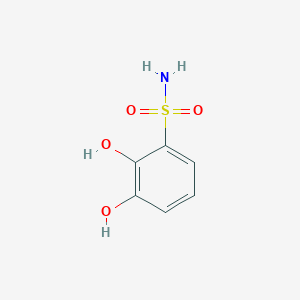
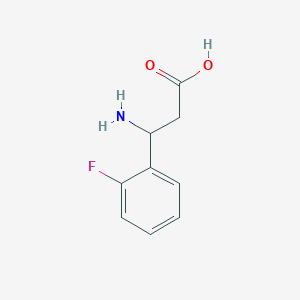
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
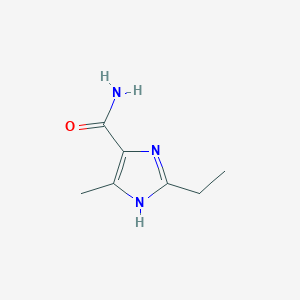
![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
